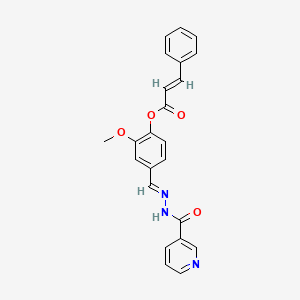
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C23H19N3O4 and a molecular weight of 401.426 g/mol . This compound is known for its unique structure, which includes a methoxy group, a pyridinylcarbonyl group, and a phenylacrylate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the hydrazone intermediate: This step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with 2-methoxy-4-nitrophenyl 3-phenylacrylate: The hydrazone intermediate is then coupled with 2-methoxy-4-nitrophenyl 3-phenylacrylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and pyridinylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited use in specialized chemical processes and material science research.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pyridinylcarbonyl group plays a crucial role in this binding process, interacting with amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylcarbonyl group, in particular, distinguishes it from other similar compounds and contributes to its specific interactions in biological systems.
Propriétés
Numéro CAS |
769142-22-5 |
|---|---|
Formule moléculaire |
C23H19N3O4 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H19N3O4/c1-29-21-14-18(15-25-26-23(28)19-8-5-13-24-16-19)9-11-20(21)30-22(27)12-10-17-6-3-2-4-7-17/h2-16H,1H3,(H,26,28)/b12-10+,25-15+ |
Clé InChI |
OAKRNAMKVUUPHJ-OXRDNBQMSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026566.png)
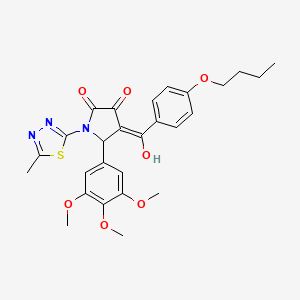
![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12026573.png)
![2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12026577.png)
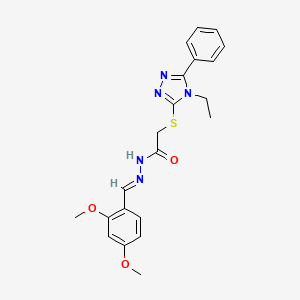
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026584.png)
![N-(3-Chloro-4-fluorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026591.png)
![3-methyl-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12026596.png)
![11-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12026598.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12026599.png)
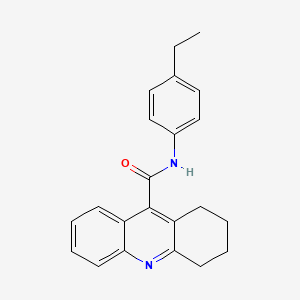
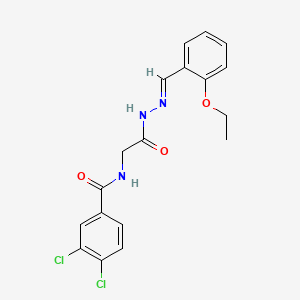
![2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026610.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026621.png)
